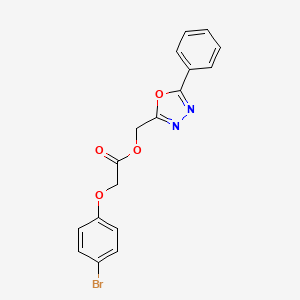

2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

CAS No.:

Cat. No.: VC1738329

Molecular Formula: C17H13BrN2O4

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13BrN2O4 |

|---|---|

| Molecular Weight | 389.2 g/mol |

| IUPAC Name | (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-bromophenoxy)acetate |

| Standard InChI | InChI=1S/C17H13BrN2O4/c18-13-6-8-14(9-7-13)22-11-16(21)23-10-15-19-20-17(24-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |

| Standard InChI Key | XYHGIDNNAFOFSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Properties

2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is a complex organic compound with distinctive structural features that contribute to its chemical behavior and potential applications. This compound contains a bromophenoxy group and an oxadiazole moiety, which are critical to its functionality and reactivity profiles.

The compound is formally classified as a monocarboxylic acid derivative with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H13BrN2O4 |

| Molecular Weight | 389.2 g/mol |

| IUPAC Name | (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-bromophenoxy)acetate |

| Standard InChI | InChI=1S/C17H13BrN2O4/c18-13-6-8-14(9-7-13)22-11-16(21)23-10-15-19-20-17(24-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |

| Standard InChIKey | XYHGIDNNAFOFSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=CC=C(C=C3)Br |

| PubChem CID | 2080384 |

The structural architecture of this compound is particularly noteworthy, featuring multiple functional groups that provide diverse reaction sites and binding capabilities. The 4-bromophenoxy group includes a para-positioned bromine atom on a phenyl ring attached to an oxygen atom, creating an ether linkage. This group connects to an acetic acid moiety which forms an ester bond with the methyl group of the oxadiazole component. The 1,3,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, is further substituted with a phenyl group at the 5-position.

Structural Elements and Their Significance

-

The 4-bromophenoxy group: This substituent affects the lipophilicity and electron distribution of the molecule. The bromine atom, being relatively electronegative, creates a partial positive charge on the phenyl ring, influencing reactivity patterns and potential binding interactions.

-

The acetic acid methyl ester linker: This portion serves as a flexible connector between the bromophenoxy group and the oxadiazole moiety, potentially allowing the molecule to adopt various conformations for optimal binding to biological targets.

-

The 5-phenyl-1,3,4-oxadiazol-2-yl group: This heterocyclic system is known for its stability and ability to form hydrogen bonds, which can be crucial for interactions with biological receptors or targets .

Biological Activities and Applications

2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester exhibits significant biological activities that make it a compound of interest in pharmaceutical and agrochemical research. The presence of both the bromophenoxy group and the oxadiazole moiety contributes to its diverse bioactivity profile.

Pharmaceutical Applications

The compound shows potential in various pharmaceutical applications due to its structural features. Oxadiazole-containing compounds are known to exhibit a range of biological activities, including:

-

Antimicrobial properties: The compound may inhibit bacterial and fungal growth, potentially serving as a template for new antimicrobial agents.

-

Anti-inflammatory effects: The structural components suggest possible interactions with enzymes involved in inflammatory pathways.

-

Enzyme inhibition: Research indicates that compounds with similar structural features can inhibit specific enzymes relevant to disease pathways.

The presence of the bromine atom at the para position of the phenoxy group likely enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets .

Agrochemical Applications

Beyond pharmaceutical applications, 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester and related compounds have shown promise in agrochemical applications:

-

Fungicidal activity: Patent literature suggests that related compounds may exhibit fungicidal properties, potentially useful in crop protection .

-

Plant growth regulation: Compounds containing bromophenoxy moieties have historically been used as plant growth regulators, suggesting possible applications in agriculture .

Structure-Activity Relationships

The biological activity of 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is likely influenced by specific structural features:

-

The 1,3,4-oxadiazole ring: This heterocyclic structure is known to interact with various biological targets through hydrogen bonding and π-stacking interactions.

-

The bromine substituent: Halogen atoms like bromine can form halogen bonds with target proteins, enhancing binding affinity and selectivity .

-

The ester linkage: This group may serve as a metabolically labile site, potentially allowing for prodrug applications where the active moiety is released upon enzymatic cleavage.

Chemical Reactivity and Modifications

The diverse functional groups present in 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester provide multiple sites for chemical modifications, enabling the synthesis of derivatives with potentially enhanced properties or tailored activities.

Comparative Analysis with Structurally Related Compounds

Understanding the relationship between 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester and structurally similar compounds can provide insights into its properties and potential applications:

This comparative analysis highlights how structural modifications can significantly influence the chemical and biological properties of these compounds, providing guidance for rational design of new derivatives with optimized characteristics.

Analytical Methods and Characterization

The characterization of 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester typically involves a combination of spectroscopic, chromatographic, and physical methods to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the aromatic protons, methylene groups, and heterocyclic structures. The methylene protons adjacent to the ester group and those between the oxadiazole ring and the ester linkage would show distinctive chemical shifts .

-

Infrared (IR) Spectroscopy: This would identify key functional groups, including the ester carbonyl stretching (typically around 1730-1750 cm⁻¹), aromatic C=C stretching, and C-O stretching vibrations .

-

Mass Spectrometry: This technique would confirm the molecular weight of 389.2 g/mol and provide fragmentation patterns characteristic of the molecule's structural components.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of the compound and for monitoring reactions:

-

High-Performance Liquid Chromatography (HPLC): This would allow for quantitative analysis and purity determination.

-

Thin-Layer Chromatography (TLC): This simple technique provides a rapid method for reaction monitoring and preliminary purity assessment.

Physical Property Determination

The determination of physical properties complements the spectroscopic and chromatographic analyses:

-

Melting point: This simple but informative parameter helps in assessing purity and identity.

-

Solubility profile: Understanding the solubility in various solvents is crucial for formulation development and application studies.

-

Partition coefficient (LogP): This provides information about the compound's lipophilicity, which influences its membrane permeability and potential biological activity.

Current Research and Future Directions

Research on 2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester and related compounds continues to evolve, with several promising directions for future investigation.

Recent Research Developments

Current research interests include:

-

Structure-activity relationship studies to optimize biological activity by systematic modification of key structural elements.

-

Investigation of potential synergistic effects when combined with established pharmaceutical agents or agrochemicals .

-

Development of improved synthetic routes to enhance yield, purity, and sustainability of production .

-

Exploration of novel applications beyond the traditional pharmaceutical and agrochemical domains.

Future Research Opportunities

Several promising research directions warrant further investigation:

-

Comprehensive biological screening to fully characterize the activity spectrum of the compound against various pathogens and disease models.

-

Development of targeted delivery systems to enhance efficacy and reduce potential side effects in pharmaceutical applications.

-

Investigation of structure-activity relationships through systematic modification of the oxadiazole ring, bromophenoxy group, and linking elements.

-

Exploration of the compound's potential in emerging fields such as materials science or catalysis, leveraging its unique structural features.

-

Computational studies to better understand binding modes with potential biological targets and to guide rational design of optimized derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume